![molecular formula C15H19N5O2 B6127847 N-(3-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B6127847.png)
N-(3-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide, also known as ML277, is a small molecule compound that has been synthesized and studied for its potential therapeutic applications. This compound has shown promising results in scientific research for its ability to selectively activate a potassium ion channel, known as Kir7.1, which is involved in regulating the electrical signaling of cells.
Mechanism of Action
N-(3-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide selectively activates Kir7.1 channels by binding to a specific site on the channel protein. This binding causes a conformational change in the channel, leading to increased potassium ion flux across the cell membrane. This increased potassium ion flux can have various effects on cellular signaling, depending on the specific cell type and context.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In renal tubules, N-(3-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide increases potassium secretion and decreases sodium reabsorption, leading to decreased blood pressure. In neurons, N-(3-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide reduces excitability by increasing potassium ion flux, potentially preventing seizures. In airway epithelial cells, N-(3-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide enhances CFTR function, potentially improving lung function in cystic fibrosis patients.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide in lab experiments is its selectivity for Kir7.1 channels, which allows for specific modulation of potassium ion flux in cells. However, one limitation is that N-(3-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has relatively low potency, requiring high concentrations for effective channel activation. Additionally, N-(3-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Future Directions
There are several potential future directions for N-(3-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide research. One direction is to further investigate its therapeutic potential in hypertension, epilepsy, and cystic fibrosis, including in animal models and clinical trials. Another direction is to explore its effects on other cell types and tissues, such as cardiac cells and pancreatic cells. Additionally, further optimization of N-(3-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide's potency and solubility could improve its usefulness in lab experiments and potential clinical applications.
Synthesis Methods
The synthesis of N-(3-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves several steps, starting with the reaction of 3-methoxybenzaldehyde with cyclohexanone to form 3-methoxycyclohexanone. This intermediate is then reacted with 1H-tetrazole-1-carboxylic acid to form the corresponding ester, which is then reduced to the amine using lithium aluminum hydride. The final step involves the reaction of the amine with 4-chlorobenzoyl chloride to form N-(3-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide.
Scientific Research Applications
N-(3-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, epilepsy, and cystic fibrosis. In hypertension, N-(3-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has been shown to selectively activate Kir7.1 channels in the renal tubules, leading to increased potassium secretion and decreased sodium reabsorption, which ultimately lowers blood pressure. In epilepsy, N-(3-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has been shown to reduce the excitability of neurons by activating Kir7.1 channels, which could potentially prevent seizures. In cystic fibrosis, N-(3-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has been shown to enhance the function of the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which could potentially improve lung function.
properties
IUPAC Name |
N-(3-methoxyphenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-22-13-7-5-6-12(10-13)17-14(21)15(8-3-2-4-9-15)20-11-16-18-19-20/h5-7,10-11H,2-4,8-9H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTTWADVPGAKNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2(CCCCC2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.